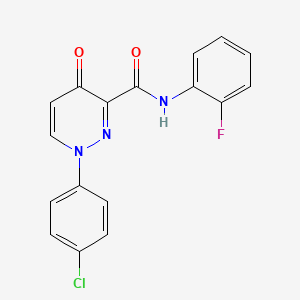![molecular formula C15H15N5O2 B11378223 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B11378223.png)
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドは、トリアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、7位にヒドロキシ基、5位にメチル基が置換されたトリアゾロ[1,5-a]ピリミジン環系を含む独自の構造によって特徴付けられます。フェニルプロパンアミド部分は、トリアゾロ[1,5-a]ピリミジン環の2位に結合しています。
合成方法
合成ルートと反応条件
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドの合成は、通常、以下の手順が含まれます。
トリアゾロ[1,5-a]ピリミジンコアの形成: トリアゾロ[1,5-a]ピリミジンコアは、5-メチル-1H-1,2,4-トリアゾール-3-カルボン酸とホルムアミドなどの適切な前駆体を用いた環化反応により合成できます。反応は通常、適切な触媒を用いて還流条件下で行われます。
ヒドロキシル化とメチル化: 7位へのヒドロキシ基と5位へのメチル基の導入は、選択的なヒドロキシル化とメチル化反応によって達成できます。これらの変換に一般的に使用される試薬には、過酸化水素などのヒドロキシル化剤と、ヨウ化メチルなどのメチル化剤が含まれます。
フェニルプロパンアミド部分の結合: 最後のステップは、フェニルプロパンアミド部分をトリアゾロ[1,5-a]ピリミジン環の2位に結合させることです。これは、N,N'-ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などの試薬を用いたアミド結合形成反応によって達成できます。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために上記の合成ルートを最適化する必要がある場合があります。連続フロー合成やマイクロ波支援合成などの技術を用いることで、反応効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: 7位のヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボニル基に酸化できます。
還元: この化合物は、特にカルボニル基で、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を起こすことができます。
置換: フェニルプロパンアミド部分は、求核置換反応に参加できます。ここで、アミド窒素は、適切な条件下で他の求核剤と置換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的加水素化。
置換: アミン、チオール、ハロゲン化物などの求核剤。
主な生成物
酸化: カルボニル誘導体の生成。
還元: アルコールまたはアミンの生成。
置換: 置換アミドまたはその他の誘導体の生成。
科学研究への応用
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、特に疾患経路に関与する特定の酵素や受容体の阻害剤としての薬理活性剤の可能性について調査されています。
生物学的調査: これは、タンパク質や核酸などの生体高分子との相互作用に関する研究に使用されており、その作用機序と治療の可能性を理解しています。
材料科学: この化合物の独自の構造は、導電性や蛍光などの特定の特性を持つ新規材料の開発のための候補となっています。
ケミカルバイオロジー: これは、細胞プロセスに対する影響を研究し、生物学的システムのための化学プローブを開発するために、ケミカルバイオロジー研究に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: The triazolo[1,5-a]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and formamide. The reaction is usually carried out under reflux conditions with a suitable catalyst.
Hydroxylation and Methylation: The introduction of the hydroxy group at the 7th position and the methyl group at the 5th position can be achieved through selective hydroxylation and methylation reactions. Common reagents for these transformations include hydroxylating agents like hydrogen peroxide and methylating agents like methyl iodide.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the phenylpropanamide moiety to the 2nd position of the triazolo[1,5-a]pyrimidine ring. This can be accomplished through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropanamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and to develop chemical probes for biological systems.
作用機序
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。トリアゾロ[1,5-a]ピリミジン環上のヒドロキシ基とメチル基は、標的タンパク質の活性部位への結合に重要な役割を果たし、その活性を調節します。フェニルプロパンアミド部分は、化合物の結合親和性と特異性を高めます。この化合物は、標的タンパク質を阻害または活性化し、細胞経路とプロセスの下流効果をもたらす可能性があります。
類似化合物の比較
類似化合物
5-メチル-1,2,4-トリアゾロ[1,5-a]ピリミジン-7-オール: 類似の構造ですが、フェニルプロパンアミド部分は欠けています。
6-メチル-4-ヒドロキシ-1,3,3a,7-テトラアザインデン: 異なる置換パターンを持つ別のトリアゾロピリミジン誘導体。
7-ヒドロキシ-5-メチル-1,3,4-トリアザインドリジン: 異なる環系を持つ関連化合物。
独自性
N-(7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル)-3-フェニルプロパンアミドは、トリアゾロ[1,5-a]ピリミジンコアとフェニルプロパンアミド部分の両方が存在するために、ユニークです。この組み合わせは、さまざまな研究用途に役立つ独自の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Similar structure but lacks the phenylpropanamide moiety.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another triazolopyrimidine derivative with different substitution patterns.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: A related compound with a different ring system.
Uniqueness
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide is unique due to the presence of both the triazolo[1,5-a]pyrimidine core and the phenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-9-13(22)20-15(16-10)18-14(19-20)17-12(21)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,16,17,18,19,21) |
InChIキー |
ZGTMGMHDTZALQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11378143.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B11378151.png)
![5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11378157.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B11378175.png)
![4-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11378181.png)
![N-benzyl-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11378194.png)
![N-benzyl-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11378197.png)
![5-chloro-N-(2-fluorophenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378214.png)
![1-(4-fluorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378215.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11378219.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B11378222.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11378229.png)
![2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11378237.png)
